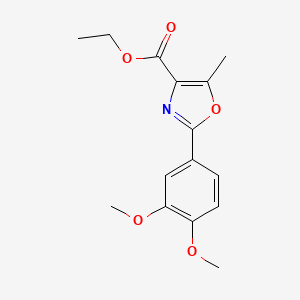

Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a dimethoxyphenyl group and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and the dimethoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl): A compound with a similar phenyl group but different ring structure.

Uniqueness

Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity

Biological Activity

Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by its unique oxazole ring structure and methoxy-substituted phenyl group, this compound exhibits a variety of biological effects, particularly in the areas of anticancer and antibacterial activity.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₇N₁O₅, with a molecular weight of 291.30 g/mol. The compound contains functional groups that contribute to its reactivity and biological activity:

- Oxazole Ring : Known for its role in various biological activities.

- Carboxylate Group : Involved in esterification reactions.

- Methoxy Groups : Located at the 3 and 4 positions on the phenyl ring, influencing the compound's electronic properties and reactivity.

Biological Activity Overview

Research has indicated that compounds containing oxazole rings often exhibit significant biological activities. This compound has been evaluated for its bioactivity, demonstrating promising results in several studies:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to interfere with cellular signaling pathways associated with cancer growth.

- Antibacterial Effects : Preliminary data suggest that it exhibits antibacterial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

In Vitro Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound showed varying degrees of potency across different cell lines, with IC50 values indicating effective inhibition at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 10 |

| MCF-7 | 12 |

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of Tubulin Polymerization : Similar to other known antitumor agents, it may disrupt microtubule dynamics, leading to cell cycle arrest.

- Interaction with Signaling Pathways : Potential interactions with specific enzymes or receptors involved in cell signaling related to proliferation and apoptosis.

Case Studies

-

Study on Anticancer Properties :

- Conducted by researchers focusing on small molecule inhibitors of tubulin polymerization.

- Results demonstrated significant inhibition of tumor growth in xenograft models when treated with the compound.

-

Antibacterial Evaluation :

- Investigated against common bacterial strains including E. coli and S. aureus.

- Showed effective inhibition at concentrations lower than those required for cytotoxicity in mammalian cells.

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-14(16-13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3 |

InChI Key |

KMVYPGPQFHCYTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC(=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.